![molecular formula C11H13N3S2 B2819723 5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 302566-89-8](/img/structure/B2819723.png)

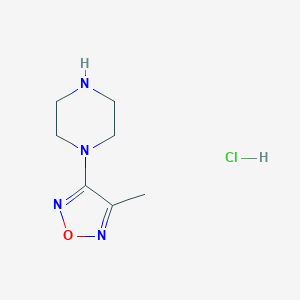

5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

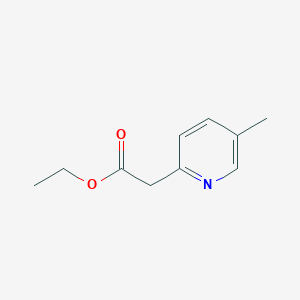

5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine (DMTDA) is a synthetic molecule belonging to the thiadiazole family. It is a white crystalline solid that is soluble in organic solvents and has a variety of applications in scientific research. DMTDA has been used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, DMTDA has been used as a catalyst in the synthesis of polymers and in the study of enzyme-catalyzed reactions.

Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. These compounds, particularly compound 3A, exhibited high DNA protective ability against oxidative stress and showed strong antimicrobial activity against S. epidermidis. Moreover, compound 3A demonstrated cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, indicating its potential for chemotherapy applications with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Structural Analysis

The crystal structure of a related compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined, providing insights into its molecular configuration and the potential for forming stable frameworks through hydrogen bonding (Malinovskii et al., 2000).

Synthesis and Characterization

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-amine and its incorporation into heterocyclic azodyes were explored. These synthesized compounds were characterized for their biological activity, indicating the versatility of the thiadiazole moiety in creating biologically active compounds (Kumar et al., 2013).

Acetylcholinesterase-Inhibition Activities

A study on 5-benzyl-1,3,4-thiadiazol-2-amine derivatives revealed their potential as acetylcholinesterase inhibitors, with one derivative showing significant inhibition activity. This suggests a potential application in treating diseases like Alzheimer's (Zhu et al., 2016).

Quantum Chemical and Molecular Dynamics Simulation

Research into the corrosion inhibition performances of thiadiazole derivatives against iron corrosion used quantum chemical parameters and molecular dynamics simulations to predict their effectiveness. This demonstrates the utility of thiadiazole compounds in industrial applications beyond biomedical research (Kaya et al., 2016).

Anticancer Activity

N-benzylidene-5-phenyl-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity, showing promise as anticancer agents with significant effects on tumor volume and viable cell count in experimental models (Naskar et al., 2015).

Propriétés

IUPAC Name |

5-[(2,4-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S2/c1-7-3-4-9(8(2)5-7)6-15-11-14-13-10(12)16-11/h3-5H,6H2,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMFFRHXTHQLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CSC2=NN=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)

![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)

![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)

![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)

![8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2819656.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)